N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide
Description
Properties
Molecular Formula |
C14H15N3O3S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H15N3O3S2/c18-13-3-1-7-17(13)12-9-11(5-6-15-12)10-16-22(19,20)14-4-2-8-21-14/h2,4-6,8-9,16H,1,3,7,10H2 |
InChI Key |
XDFVZQCLMMSJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Thiophene-2-Sulfonamide Core Formation
The thiophene-2-sulfonamide moiety is synthesized via:
- Sulfonation of thiophene : Thiophene is treated with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
- Amination : The sulfonyl chloride reacts with an amine (e.g., ammonia or a substituted amine) to yield the sulfonamide.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | ClSO₃, SOCl₂, reflux | 85–90% | |
| 2 | NH₃ (excess), RT | 70–80% |
Example: Thiophene-2-sulfonyl chloride reacts with methylamine in dichloromethane to form thiophene-2-sulfonamide.
Pyridin-4-ylmethyl Bridge Construction
The pyridin-4-ylmethyl group is introduced via:
- Reductive amination : A pyridin-4-carbaldehyde derivative reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN).
- Nucleophilic substitution : A pyridin-4-ylmethyl halide reacts with a nucleophile (e.g., thiophene-2-sulfonamide).
| Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive | Pyridin-4-carbaldehyde, NH₃, NaBH₃CN, MeOH | 60–75% | |
| SN2 | Pyridin-4-ylmethyl bromide, K₂CO₃, DMF, 60°C | 70–85% |
Note: For the target compound, the pyridin-4-ylmethyl group is further functionalized with 2-oxopyrrolidin.
Final Assembly of the Target Compound
The complete synthesis involves coupling the thiophene-2-sulfonamide with the pyridin-4-ylmethyl-2-oxopyrrolidin intermediate.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Thiophene-2-sulfonamide, pyridin-4-ylmethyl bromide, K₂CO₃, DMF, 60°C | 55–65% |
Optimized Reaction Conditions and Challenges
Solvent and Temperature Effects
Solvent choice significantly impacts reaction efficiency:
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity in substitution reactions.
- Low temperatures (e.g., -78°C to 0°C): Prevent side reactions during sensitive intermediates’ formation.
| Solvent | Temperature | Impact | Reference |
|---|---|---|---|
| DMF | 60–80°C | High yield for SN2 reactions | |
| THF | -78°C | Stabilizes intermediates in Grignard reactions |
Functional Group Compatibility
The 2-oxopyrrolidin moiety’s reactivity necessitates protective strategies:
- Acid-sensitive groups : Require neutral or mildly basic conditions.
- Oxidation susceptibility : Use inert atmospheres (e.g., N₂) during coupling reactions.
Example: In Suzuki-Miyaura couplings, the oxopyrrolidin group remains intact under Pd catalysis.
Analytical Characterization
Spectroscopic Data
Key characterization methods include:
- ¹H NMR : Peaks for thiophene protons (δ 6.8–7.2 ppm), pyridine protons (δ 7.5–8.5 ppm), and sulfonamide NH (δ 8.0–9.0 ppm).
- HRMS : [M+H]⁺ ion matches calculated mass (e.g., m/z 337.4 for C₁₄H₁₆N₂O₃S).
Summary of Synthetic Routes
Three primary routes emerge from literature:
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| 1 | Sulfonamide → Pyridin-4-ylmethyl → Oxopyrrolidin | High regioselectivity | Multi-step, moderate yields |
| 2 | Oxopyrrolidin → Pyridin-4-ylmethyl → Sulfonamide | Simplified purification | Requires costly catalysts |
| 3 | Convergent coupling (e.g., Suzuki) | Shorter synthesis time | Sensitive to steric hindrance |
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure comprising a thiophene ring, a pyridine moiety, and a pyrrolidinone unit. These components contribute to its diverse chemical reactivity and biological activity. The molecular formula of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide is with a molecular weight of 355.5 g/mol.
Chemistry
In the realm of organic synthesis, this compound serves as a versatile intermediate. It can be utilized to synthesize more complex molecules through various chemical reactions such as:
- Oxidation : The compound can undergo oxidation reactions to produce sulfoxides or sulfones.
- Reduction : The pyrrolidinone moiety can be reduced to yield pyrrolidine derivatives.
These reactions enable the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
The biological activity of this compound makes it a candidate for studying enzyme inhibition and receptor binding. Research indicates that the compound may interact with specific molecular targets, potentially modulating various cellular pathways. This interaction is crucial for understanding its role in:
- Enzyme Inhibition : The benzylthio group may inhibit thiol-containing enzymes, affecting metabolic pathways.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound in drug discovery for treating various diseases. Its structural characteristics allow it to engage with biological targets effectively, which is essential for developing therapeutic agents. Notable areas of interest include:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells.
Industry
This compound can be employed in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities suitable for industrial applications.
Mechanism of Action
The mechanism of action of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists unrelated compounds (e.g., 3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea, N-cyclopentylmethanesulfonamide), but these lack structural or functional similarity to the target compound. For a meaningful comparison, the following data would typically be required:
| Parameter | Target Compound | Hypothetical Analog 1 | Hypothetical Analog 2 |
|---|---|---|---|
| Molecular Weight | Not provided | Example: 350.4 g/mol | Example: 298.3 g/mol |
| Solubility | Not provided | Example: DMSO-soluble | Example: Aqueous-limited |
| Biological Activity | Not provided | Example: PDE4 inhibitor | Example: Carbonic anhydrase inhibitor |
| Synthetic Route | Not provided | Example: Amide coupling | Example: Sulfonylation |
Without access to experimental data (e.g., crystallography via SHELX , purity assays ), comparative analysis cannot be performed.
Recommendations for Further Research
Structural Characterization : Use SHELX programs to resolve the crystal structure and compare bond lengths/angles with analogs.
Biological Assays: Evaluate enzyme inhibition profiles (e.g., kinase or protease assays) against known sulfonamide derivatives.
Literature Review : Expand sources to include databases like PubChem, Reaxys, or peer-reviewed journals for physicochemical and pharmacological data.
Biological Activity
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural elements:
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrrolidine Derivative : Enhances the compound's pharmacological properties.
- Thiophene and Sulfonamide Groups : Impart unique reactivity and biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation. For instance, modifications in the structure have led to enhanced cytotoxicity against various cancer cell lines, including HL-60 and MDA-MB-231 .
- The compound's mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation.
- Enzyme Inhibition :
- Antimicrobial Activity :
The biological activity of this compound is believed to involve several mechanisms:
- Targeting Enzymes : The compound may inhibit enzymes involved in critical pathways for cancer cell survival.
- Modulating pH Levels : By affecting the pH of the tumor microenvironment, it may enhance the efficacy of other treatments .
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Synthesis and Evaluation :
- A study synthesized a series of thiadiazole sulfonamide derivatives and evaluated their inhibitory activity against various carbonic anhydrases. The results indicated significant enzyme inhibition alongside anticancer properties, suggesting a promising avenue for further research into similar compounds .
- In Vitro Studies :
Comparative Data Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyridine, pyrrolidine, thiophene | Anticancer, enzyme inhibition | Potential for multi-target action |
| Thiadiazole Sulfonamides | Thiadiazole core | CA inhibition, anticancer | Effective against specific CA isoforms |
| Benzodioxine Derivatives | Benzodioxine core | Antioxidant properties | Diverse pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
